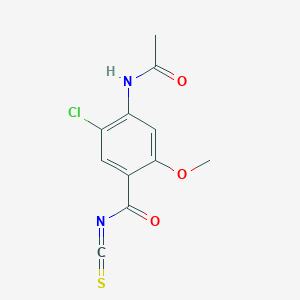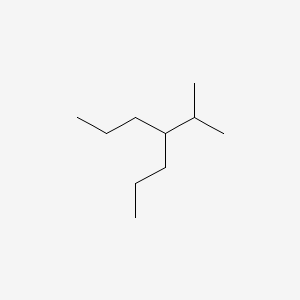
Heptane, 4-(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Heptane, 4-(1-methylethyl)-, also known as 4-isopropylheptane, is an organic compound with the molecular formula C10H22. It is a branched alkane with a heptane backbone and an isopropyl group attached to the fourth carbon atom. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting only of carbon and hydrogen atoms connected by single bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Heptane, 4-(1-methylethyl)- can be achieved through various organic synthesis methods. One common approach involves the alkylation of heptane with isopropyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions with an inert solvent like tetrahydrofuran.
Industrial Production Methods
In an industrial setting, Heptane, 4-(1-methylethyl)- can be produced through catalytic cracking and alkylation processes. Catalytic cracking involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst, while alkylation adds an alkyl group to a molecule. These processes are carried out in large-scale reactors under controlled temperature and pressure conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Heptane, 4-(1-methylethyl)- primarily undergoes substitution reactions due to the presence of saturated carbon atoms. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve halogenation, where halogens like chlorine or bromine replace hydrogen atoms in the compound. This can be achieved using reagents such as chlorine gas or bromine in the presence of ultraviolet light or a radical initiator.
Oxidation Reactions: Oxidation of Heptane, 4-(1-methylethyl)- can be carried out using strong oxidizing agents like potassium permanganate or chromic acid. These reactions typically occur under acidic or basic conditions and result in the formation of carboxylic acids or ketones.
Major Products Formed
Substitution Reactions: Halogenated derivatives such as 4-(1-chloromethylethyl)heptane or 4-(1-bromomethylethyl)heptane.
Oxidation Reactions: Carboxylic acids like 4-(1-methylethyl)heptanoic acid or ketones such as 4-(1-methylethyl)heptanone.
科学研究应用
Heptane, 4-(1-methylethyl)- has several applications in scientific research and industry:
Chemistry: It is used as a solvent and reagent in organic synthesis and analytical chemistry.
Biology: It serves as a model compound for studying the behavior of alkanes in biological systems.
Industry: It is used in the production of specialty chemicals, lubricants, and as a component in fuel formulations.
作用机制
The mechanism of action of Heptane, 4-(1-methylethyl)- involves its interaction with various molecular targets and pathways. As a non-polar hydrocarbon, it primarily affects the hydrophobic regions of biological membranes and proteins. Its effects are mediated through van der Waals interactions and hydrophobic forces, which can alter the structure and function of membrane proteins and lipid bilayers.
相似化合物的比较
Heptane, 4-(1-methylethyl)- can be compared with other similar compounds such as:
Heptane: A straight-chain alkane with the formula C7H16. Unlike Heptane, 4-(1-methylethyl)-, it lacks branching and has different physical and chemical properties.
Isopropylheptane: Another branched alkane with a similar structure but different branching pattern.
Octane: An eight-carbon alkane with the formula C8H18. It has a higher molecular weight and different boiling and melting points compared to Heptane, 4-(1-methylethyl)-.
The uniqueness of Heptane, 4-(1-methylethyl)- lies in its specific branching pattern, which influences its reactivity and physical properties, making it suitable for particular applications in research and industry.
属性
CAS 编号 |
52896-87-4 |
|---|---|
分子式 |
C10H22 |
分子量 |
142.28 g/mol |
IUPAC 名称 |
4-propan-2-ylheptane |
InChI |
InChI=1S/C10H22/c1-5-7-10(8-6-2)9(3)4/h9-10H,5-8H2,1-4H3 |
InChI 键 |
AZLAWGCUDHUQDB-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CCC)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


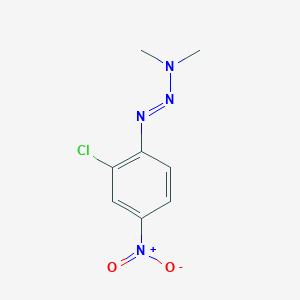
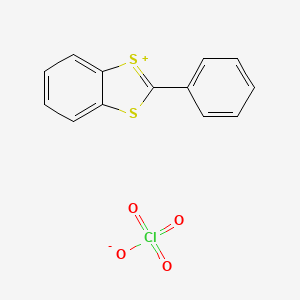
![2-Amino-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid](/img/structure/B14638220.png)

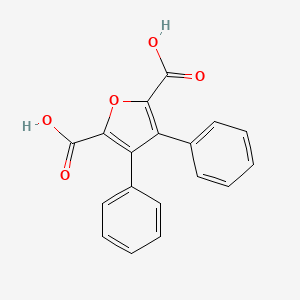

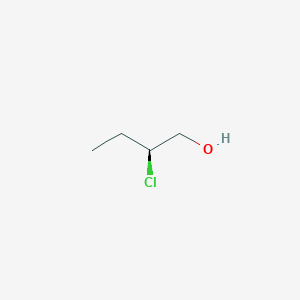
![2-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite](/img/structure/B14638238.png)

![3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14638247.png)
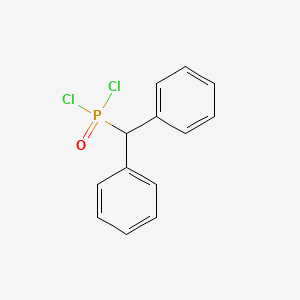
![3-Pyridinesulfonamide, 2-[(4-chlorophenyl)amino]-](/img/structure/B14638263.png)

